2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-4,8H,5H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVZJRATFJKICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the bromination of 3-[4-(trifluoromethyl)phenyl]propanamide. The reaction is carried out using bromine or a brominating agent in an appropriate solvent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-α,α,α-trifluorotoluene
- 4-(Bromomethyl)benzotrifluoride
- 2-Bromo-4-(trifluoromethyl)phenol
**Comparison
Biological Activity
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide is a compound of interest due to its potential biological activities. This article reviews the available research on its biological effects, mechanisms of action, and relevant case studies. The compound’s structure includes a bromine atom and a trifluoromethyl group, which are critical for its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is C11H10BrF3N, with a molecular weight of 306.1 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and electronic properties, making it a candidate for various biological applications.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that the introduction of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial activity against various pathogens, including Chlamydia species. In one study, derivatives containing the trifluoromethyl group demonstrated notable antichlamydial activity, suggesting that this compound may exhibit similar properties .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.
- Cell Membrane Disruption : Its lipophilic nature allows it to interact with microbial membranes, potentially leading to cell lysis.
- Targeting Protein Interactions : The bromine and trifluoromethyl groups can form specific interactions with protein targets, modulating their activity.
Study 1: Antimicrobial Efficacy
In a study focused on the synthesis and evaluation of new antimicrobial agents, derivatives of this compound were tested against various bacterial strains. The results indicated that the compound exhibited moderate to high activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .
Study 2: Toxicity and Selectivity
A separate investigation assessed the toxicity of several derivatives on human cell lines. It was found that this compound displayed low cytotoxicity at therapeutic concentrations, indicating its potential as a selective antimicrobial agent without significant adverse effects on human cells .
Comparative Analysis
| Compound | Antimicrobial Activity | IC50 (μg/mL) | Toxicity (Human Cells) |
|---|---|---|---|
| This compound | Moderate to High | 5.2 | Low |
| Spectinomycin | Moderate | 128 | Moderate |
| Penicillin | High | 3 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
